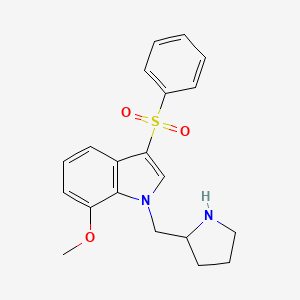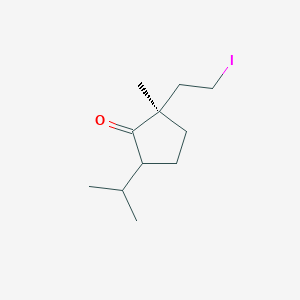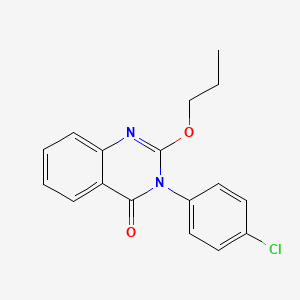![molecular formula C13H16N4O2 B12533875 (2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 830341-03-2](/img/structure/B12533875.png)
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an azido group, a methylphenyl group, and a pyrrolidinylmethanone moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to form 2-nitro-5-methylphenol.
Reduction: The nitro group is then reduced to an amine group, yielding 2-amino-5-methylphenol.
Azidation: The amine group is converted to an azido group using sodium azide, resulting in 2-azido-5-methylphenol.
Coupling: The azido compound is then coupled with (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent.
Major Products
Oxidation: (2-Carboxy-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone.
Reduction: (2-Amino-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of (2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling and imaging applications, where the compound selectively reacts with target molecules without interfering with biological processes.
類似化合物との比較
Similar Compounds
(2-Azido-5-methylphenyl)methanone: Lacks the pyrrolidinylmethanone moiety, resulting in different reactivity and applications.
(2-Azido-5-methylphenyl)[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone: The stereochemistry of the pyrrolidinylmethanone moiety is different, which can affect its biological activity and interactions.
Uniqueness
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is unique due to its combination of functional groups, which confer specific reactivity and potential applications in various fields. The presence of the azido group allows for bioorthogonal reactions, while the pyrrolidinylmethanone moiety provides additional sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
830341-03-2 |
|---|---|
分子式 |
C13H16N4O2 |
分子量 |
260.29 g/mol |
IUPAC名 |
(2-azido-5-methylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C13H16N4O2/c1-9-4-5-12(15-16-14)11(7-9)13(19)17-6-2-3-10(17)8-18/h4-5,7,10,18H,2-3,6,8H2,1H3/t10-/m0/s1 |
InChIキー |
POYKANVMCTYVSA-JTQLQIEISA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)N2CCC[C@H]2CO |
正規SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)N2CCCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)




![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)

![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)
![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)
